molecular formula C9H15N3O B1476320 3-(4-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile CAS No. 2090944-16-2

3-(4-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile

Cat. No.: B1476320
CAS No.: 2090944-16-2
M. Wt: 181.23 g/mol
InChI Key: FVPIEESMJAWEKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C9H15N3O and its molecular weight is 181.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

3-(4-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with serine/threonine-protein kinase Chk1, which is involved in cell cycle regulation . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. This compound’s ability to bind to specific proteins makes it a valuable tool for studying protein functions and interactions in biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the cytotoxicity of certain cell lines, including human liver, breast, and colon cells . By altering gene expression and signaling pathways, this compound can induce changes in cell proliferation, apoptosis, and metabolic activities, making it a potential candidate for therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been identified as a potent inhibitor of serine/threonine-protein kinase Chk1, which plays a crucial role in DNA damage response and cell cycle regulation . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular functions.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are critical for its application in research. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term effects on cellular function have been noted, including sustained inhibition of target enzymes and prolonged changes in gene expression. These temporal effects highlight the compound’s potential for long-term studies in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates target enzyme activity . At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney tissues. Threshold effects have been identified, indicating the importance of dosage optimization for therapeutic applications. These findings underscore the need for careful dosage management in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that can be further studied for their biological activities . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential. Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy in clinical settings.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its presence in the nucleus, cytoplasm, or other organelles can affect its interactions with biomolecules and subsequent biological effects. Studying its subcellular localization provides insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

3-[4-(aminomethyl)piperidin-1-yl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c10-4-1-9(13)12-5-2-8(7-11)3-6-12/h8H,1-3,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPIEESMJAWEKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile
Reactant of Route 2
Reactant of Route 2
3-(4-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile
Reactant of Route 3
Reactant of Route 3
3-(4-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile
Reactant of Route 4
Reactant of Route 4
3-(4-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile
Reactant of Route 5
Reactant of Route 5
3-(4-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile
Reactant of Route 6
Reactant of Route 6
3-(4-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.